molecular formula C13H11ClN4S2 B13355507 {6-[2-(2-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide

{6-[2-(2-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide

Cat. No.: B13355507
M. Wt: 322.8 g/mol
InChI Key: UHRYSUXISNLUHW-VOTSOKGWSA-N
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Description

The compound {6-[2-(2-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide is a heterocyclic compound that features a triazole ring fused with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-[2-(2-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide typically involves the cyclization of appropriate precursors. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The reaction conditions often include refluxing in ethanol with a catalytic amount of piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

{6-[2-(2-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazole or thiadiazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic or triazole rings.

Scientific Research Applications

Chemistry

In chemistry, {6-[2-(2-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide is used as a building block for synthesizing more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for drug development .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of {6-[2-(2-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolothiadiazole derivatives, such as:

Uniqueness

The uniqueness of {6-[2-(2-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide lies in its specific substitution pattern and the presence of the methyl sulfide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H11ClN4S2

Molecular Weight

322.8 g/mol

IUPAC Name

6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(methylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H11ClN4S2/c1-19-8-11-15-16-13-18(11)17-12(20-13)7-6-9-4-2-3-5-10(9)14/h2-7H,8H2,1H3/b7-6+

InChI Key

UHRYSUXISNLUHW-VOTSOKGWSA-N

Isomeric SMILES

CSCC1=NN=C2N1N=C(S2)/C=C/C3=CC=CC=C3Cl

Canonical SMILES

CSCC1=NN=C2N1N=C(S2)C=CC3=CC=CC=C3Cl

Origin of Product

United States

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